molecular formula C18H16FNO3 B2864581 (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 896849-38-0

(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2864581
M. Wt: 313.328
InChI Key: FFQXYFGODHNBNW-SXGWCWSVSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The compound you mentioned seems to be a benzofuran derivative, which is a type of aromatic organic compound.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The exact process can vary widely depending on the specific compound.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its chemical properties and potential uses.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, etc. These properties can give insights into how the compound might behave under different conditions.


Scientific Research Applications

Photophysical Behavior in RNA Imaging

One significant application of derivatives similar to (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is in RNA imaging. The research by Santra et al. (2019) discusses a fluorogenic molecule, DFHBI, and its analogues, which bind to the Spinach aptamer, a small RNA molecule. This study provides a thorough characterization of the photophysical behavior of DFHBI and its derivatives in various solvent environments, highlighting their applications in biological imaging and RNA tracking (Santra et al., 2019).

Corrosion Inhibition

Another application area for related compounds is in corrosion inhibition. Jamil et al. (2018) studied Schiff bases, similar in structure to the compound , as inhibitors of mild steel corrosion. Their research demonstrated high inhibition efficiencies, suggesting potential applications in materials science and engineering (Jamil et al., 2018).

Fluoroionophores in Metal Detection

Compounds like (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one have applications in the development of fluoroionophores. Hong et al. (2012) synthesized derivatives from diamine-salicylaldehyde and studied their interaction with metal cations. Their research indicates potential applications in metal detection and analysis (Hong et al., 2012).

Antioxidant Studies

Al-azawi (2016) investigated quinazolin derivatives, structurally related to the compound , for their antioxidant properties. The study revealed that some synthesized compounds showed excellent scavenging capacity against radicals, suggesting potential applications in pharmaceuticals and health sciences (Al-azawi, 2016).

Antimicrobial Activity

Yamgar et al. (2014) synthesized novel Zn(II) metal complexes from heterocyclic Schiff base ligands, structurally similar to (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one, and evaluated their antimicrobial activity. This suggests potential applications of similar compounds in the development of new antimicrobial agents (Yamgar et al., 2014).

Safety And Hazards

This involves assessing the potential risks associated with handling and using the compound. It could involve studying its toxicity, flammability, environmental impact, etc.


Future Directions

This could involve predicting potential future applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound.


Please note that this is a general approach and the specific steps can vary depending on the compound. For a detailed analysis of a specific compound, you would typically need to refer to scientific literature or conduct laboratory experiments. If you have access to a specific paper or data source that you’d like me to help interpret, feel free to provide it!


properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-20(2)10-14-15(21)7-6-13-17(22)16(23-18(13)14)9-11-4-3-5-12(19)8-11/h3-9,21H,10H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQXYFGODHNBNW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

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